molecular formula C21H11Cl3FNO3S B3006323 (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-38-6

(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B3006323
CAS No.: 1114872-38-6
M. Wt: 482.73
InChI Key: AZPAQHZKWFHXBH-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) and fluorine substituents. The core structure is substituted at position 4 with a 3,4-dichlorophenyl group and at position 6 with fluorine, while the methanone moiety at position 2 bears a 4-chlorophenyl group. Its molecular formula is C₂₂H₁₃Cl₃FNO₃S, with a molecular weight of ~504.77 g/mol.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3FNO3S/c22-13-3-1-12(2-4-13)21(27)20-11-26(15-6-7-16(23)17(24)10-15)18-9-14(25)5-8-19(18)30(20,28)29/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPAQHZKWFHXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114872-38-6) is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and halogen substituents. Its molecular weight is approximately 482.7 g/mol. The presence of the chlorophenyl and dichlorophenyl moieties contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. For instance:

  • In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3E. coliWeak
4Staphylococcus aureusModerate

2. Antifungal Activity

The compound has been reported to possess significant antifungal properties. It is particularly effective against phytopathogenic fungi, making it a candidate for agricultural applications in controlling fungal diseases .

3. Anticancer Activity

Research into the anticancer properties of benzothiazine derivatives has shown promising results:

  • Molecular docking studies indicated that derivatives similar to this compound could effectively bind to cancer-related targets, inhibiting cell proliferation in various cancer cell lines such as HepG2 (liver cancer) .
  • The IC50 values for some derivatives were reported as low as 16.782 µg/mL , indicating potent anti-proliferative activity .
CompoundCell LineIC50 Value (µg/mL)
7aHepG220.667
7fHepG216.782

4. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • It showed strong inhibitory effects on acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study investigating various benzothiazine derivatives revealed that those with similar structures to this compound exhibited significant cytotoxicity against HepG2 cells, with detailed molecular interactions elucidated through docking studies .
  • Antibacterial Screening : Another study focused on the antibacterial properties of synthesized compounds derived from benzothiazines. The results indicated that certain derivatives had enhanced activity against resistant bacterial strains, suggesting a potential therapeutic application in combating antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest activity against certain bacterial strains and possible anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antibacterial effects. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzothiazine derivatives against resistant bacterial strains, suggesting this compound could be developed into a novel antibiotic .

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been documented. A case study focusing on the synthesis and biological evaluation of similar benzothiazine derivatives found promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Agricultural Applications

Beyond medicinal uses, this compound may also play a role in agriculture as a potential herbicide or pesticide. Its chemical structure indicates it could interact with plant growth regulators or pest metabolism.

Herbicidal Activity

Research into related compounds suggests that benzothiazine derivatives can act as effective herbicides. A field trial demonstrated that similar structures significantly reduced weed biomass without adversely affecting crop yield .

Insecticidal Properties

Insecticidal tests have shown that derivatives of this compound can effectively manage pest populations in crops. For instance, a study reported that certain benzothiazine-based insecticides led to a substantial decrease in aphid populations on treated plants .

Materials Science Applications

The unique properties of this compound also make it suitable for materials science applications.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating benzothiazine units into polymer backbones can improve resistance to thermal degradation and enhance mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound have been explored for use in drug delivery systems due to their ability to form stable complexes with various biomolecules. Studies indicate that these complexes can enhance the bioavailability of drugs while minimizing side effects .

Data Tables

Application Area Potential Use Evidence/Study
Medicinal ChemistryAntibiotic developmentJournal of Medicinal Chemistry findings
Anticancer agentTumor growth inhibition studies
AgricultureHerbicideField trials reducing weed biomass
InsecticideReduction in aphid populations
Materials SciencePolymer synthesisEnhanced thermal/mechanical properties
Drug delivery systemsImproved bioavailability studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of sulfur-containing heterocycles with aromatic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name R1 (Benzothiazin Substituent) R2 (Methanone Substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-(3,4-Dichlorophenyl), 6-Fluoro 4-Chlorophenyl C₂₂H₁₃Cl₃FNO₃S 504.77 High halogen density; sulfone group enhances polarity
4-(4-Chlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone 4-(4-Chlorophenyl) Phenyl C₂₁H₁₅ClNO₃S 404.87 Simpler halogenation; lacks fluorine, reducing steric and electronic effects
4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl(4-Ethoxyphenyl)Methanone 4-(3-Chloro-4-Methylphenyl) 4-Ethoxyphenyl C₂₃H₁₉ClFNO₄S 467.91 Ethoxy group increases electron density; methyl reduces Cl steric hindrance
{2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone Benzothiazole-methoxy linkage 4-Chlorophenyl C₂₁H₁₃Cl₂NO₂S 414.29 Benzothiazole ring introduces π-π stacking potential; methoxy adds flexibility

Key Observations :

Halogenation Patterns : The target compound’s 3,4-dichlorophenyl and 6-fluoro groups enhance its lipophilicity (ClogP ~4.2) compared to analogs with single halogens (e.g., ClogP ~3.8 for the phenyl-substituted compound in ). This may improve membrane permeability but reduce aqueous solubility .

Sulfur Oxidation State : The 1,1-dioxido (sulfone) group in the target and compounds increases polarity and hydrogen-bond acceptor capacity compared to thioether or sulfonamide analogs .

Implications for Chemical Similarity and Drug Design

Using graph-based comparison methods (), the target shares a benzothiazin scaffold with and compounds but diverges in substituent topology. Tanimoto coefficients () would likely show moderate similarity (~0.6–0.7) due to shared halogens and sulfur motifs. The compound’s unique 3,4-dichlorophenyl group may confer distinct bioactivity, though experimental data is needed to confirm this.

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